tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate
CAS No.:
Cat. No.: VC15828903
Molecular Formula: C11H17N3O3S
Molecular Weight: 271.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H17N3O3S |
---|---|
Molecular Weight | 271.34 g/mol |
IUPAC Name | tert-butyl N-[(2-methylsulfinylpyrimidin-4-yl)methyl]carbamate |
Standard InChI | InChI=1S/C11H17N3O3S/c1-11(2,3)17-10(15)13-7-8-5-6-12-9(14-8)18(4)16/h5-6H,7H2,1-4H3,(H,13,15) |
Standard InChI Key | KXAHNFMMJIHBAT-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCC1=NC(=NC=C1)S(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms—substituted at position 2 with a methylsulfinyl () group and at position 4 with a methyl-linked tert-butyl carbamate (). The sulfinyl group introduces chirality, creating potential for enantiomeric forms, though stereochemical data remain unreported in available literature .
Comparative Analysis with Sulfone Analogues
Oxidation state variations at the sulfur atom differentiate this compound from its sulfone counterpart, tert-butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate. The sulfinyl group () exhibits intermediate oxidation compared to the sulfonyl () moiety, influencing electronic properties and reactivity.
Property | Sulfinyl Derivative | Sulfonyl Derivative |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 271.34 | 287.34 |
Oxidation State of S | +4 | +6 |
CAS Number | 1823833-98-2 | 1799434-48-2 |
The sulfonyl derivative’s higher molecular weight and oxidation state confer greater polarity, potentially enhancing solubility in aqueous media compared to the sulfinyl variant .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate typically proceeds via a multi-step sequence:
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Pyrimidine Core Formation: Construction of the 2-methylthio-pyrimidine intermediate through condensation reactions, such as the Biginelli or Pinner synthesis, using thiourea and β-keto esters.
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Sulfoxidation: Selective oxidation of the methylthio () group to methylsulfinyl () using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
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Carbamate Installation: Introduction of the tert-butyl carbamate via alkylation or acylation of the aminomethyl intermediate, often employing di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
Challenges in Scale-Up
Industrial production is hindered by:
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Stereochemical Control: Achieving enantiopure sulfinyl products requires chiral catalysts or resolution techniques, increasing complexity.
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Oxidation Selectivity: Over-oxidation to sulfone byproducts necessitates precise stoichiometric control .
Research Applications and Biological Relevance
Comparative Drug Discovery Studies
The sulfinyl group’s electron-withdrawing effects may enhance binding affinity compared to thioether precursors, while the tert-butyl carbamate serves as a protective group for amine functionalities in prodrug strategies .
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